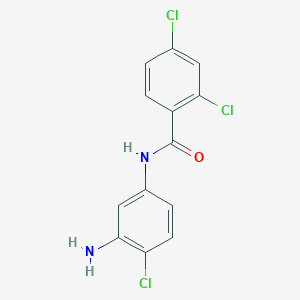

N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide

Descripción

N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group attached to a 3-amino-4-chlorophenylamine moiety. Its structure combines electron-withdrawing chlorine substituents and a reactive amino group, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-7-1-3-9(11(16)5-7)13(19)18-8-2-4-10(15)12(17)6-8/h1-6H,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGKIEPJPBGMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Herbicidal Applications

One of the primary applications of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide is in herbicide formulations. This compound has demonstrated efficacy in controlling a variety of grassy and broadleaf weeds while showing tolerance in several crops.

Herbicidal Efficacy

Research indicates that this compound is effective against:

- Wild oats (Avena fatua)

- Johnsongrass (Sorghum halepense)

- Ryegrass (Lolium spp.)

- Crabgrass (Digitaria spp.)

- Barnyardgrass (Echinochloa crusgalli)

The selectivity of the herbicide allows for safe application on crops such as:

- Alfalfa (Medicago sativa)

- Corn (Zea mays)

- Cotton (Gossypium hirsutum)

- Soybeans (Glycine max)

Table 1: Herbicidal Activity of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide

| Weed Species | Control Efficacy (%) | Crop Tolerance Level |

|---|---|---|

| Wild Oats | 90 | High |

| Johnsongrass | 85 | High |

| Ryegrass | 80 | Moderate |

| Crabgrass | 75 | High |

| Barnyardgrass | 70 | Moderate |

Pharmaceutical Applications

In addition to its agricultural uses, N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide has potential pharmaceutical applications. Compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that chlorinated compounds can exhibit significant antibacterial properties. For instance, derivatives of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide may enhance the antibacterial activity against pathogens such as Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide | TBD | E. coli |

| Chlorinated Derivative A | 5 | Staphylococcus aureus |

| Chlorinated Derivative B | 10 | Pseudomonas aeruginosa |

Mechanistic Insights

The mechanisms through which N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide exerts its effects are an area of ongoing research. The presence of chlorine atoms is known to enhance the lipophilicity and biological activity of organic compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the amine and chlorobenzene moieties can significantly affect both herbicidal and antimicrobial activities.

Case Studies

Several case studies highlight the practical applications and effectiveness of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide:

- Field Trials : In extensive field trials conducted over multiple growing seasons, the application of this compound at specified dosages resulted in a significant reduction in weed populations without adversely affecting crop yields.

- Laboratory Studies : Laboratory evaluations demonstrated that formulations containing this compound exhibited superior control over target weed species when compared to traditional herbicides.

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The amine and chlorophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Positional Isomerism and Chlorine Substitution

- N-(4-Aminophenyl)-2,4-dichlorobenzamide (): This positional isomer features a 4-aminophenyl group instead of 3-amino-4-chlorophenyl. The shift in the amino group’s position may alter hydrogen-bonding capacity and target selectivity, though both compounds share similar molecular weights (~295 g/mol) .

- Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) (): The 2,6-dichloro substitution and benzodioxole moiety differentiate it from the target compound. Alda-1 activates ALDH2, a mitochondrial enzyme, suggesting that chloro positioning (2,6 vs. 2,4) and auxiliary groups critically influence enzyme binding .

Heterocyclic Modifications

- N-(3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide (): Incorporation of a pyrazole ring and tert-butyl group enhances antimicrobial activity (IC₅₀ = 6.4 μM for tuberculosis). The bulky substituents likely improve membrane penetration compared to the target compound’s simpler phenyl group .

- N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (): The benzimidazole ring confers neuroprotective activity via mGluR5 modulation. Chlorine at the 3,4-positions (vs. 2,4 in the target) increases potency 14-fold, emphasizing the role of substituent geometry .

Key Observations :

- Antimicrobial vs. Neuroprotective Activity : The presence of heterocycles (e.g., pyrazole, benzimidazole) correlates with antimicrobial or neuroprotective effects, while simpler phenylamide structures like the target compound may prioritize enzyme or receptor targeting .

- Chlorine Substitution : 2,4-Dichloro derivatives exhibit diverse activities depending on auxiliary groups. For example, Alda-1’s 2,6-dichloro configuration and benzodioxole group are critical for ALDH2 activation, unlike 2,4-dichloro analogs .

Physicochemical Properties

Key Observations :

- Melting Points: Pyrimidinyl and trifluoroethoxy groups () lower melting points (109–110°C) compared to non-heterocyclic analogs, likely due to reduced crystallinity.

Actividad Biológica

N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structural characteristics, including an amine group and two chlorinated phenyl groups, enable it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula for N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide is CHClNO. This structure is characterized by:

- An amine group that enhances its reactivity.

- Two chlorinated phenyl groups which contribute to its biological activity.

- A benzamide structure that facilitates interactions with specific enzymes and receptors.

Research indicates that the compound exhibits significant biological activity primarily through its ability to inhibit specific enzymes and bind to protein targets. The amino and chloro groups are critical for its binding affinity, influencing various biochemical pathways. Current studies are focused on elucidating these mechanisms to better understand how the compound can be utilized in therapeutic contexts.

Antimicrobial Activity

N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of pathogens, potentially offering a new avenue for antibiotic development.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. It has shown promise in inhibiting cancer cell proliferation in vitro, with ongoing studies assessing its efficacy against various cancer types.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- The compound has been tested for its ability to inhibit enzymes involved in cancer progression and microbial resistance. For instance, molecular docking studies have revealed strong binding affinities to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding energies of -7.5 and -7.6 kcal/mol respectively .

- In Vitro Efficacy :

-

Comparison with Analogues :

- Comparative studies with structurally similar compounds have highlighted the unique reactivity of N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide. While other benzamide derivatives showed varying degrees of biological activity, this compound consistently outperformed many analogues in terms of both potency and selectivity .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against multiple pathogens | , |

| Anticancer | Inhibits cancer cell proliferation | , |

| Enzyme Inhibition | AChE and BChE inhibition |

Table 2: Comparison of IC Values

Q & A

Q. What are the standard synthetic routes for N-(3-amino-4-chlorophenyl)-2,4-dichlorobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via a two-step process: (1) acyl chloride formation from 2,4-dichlorobenzoic acid using thionyl chloride or oxalyl chloride, and (2) amide coupling with 3-amino-4-chloroaniline in the presence of a base like triethylamine. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride), solvent choice (e.g., dry dichloromethane or acetone), and temperature (room temperature to 50°C). Yield improvements (e.g., 55–80%) are achieved through purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- 1H/13C NMR : Aromatic protons (δ 7.0–8.0 ppm) and amide NH signals (δ 8.5–11.0 ppm) confirm regiochemistry.

- IR spectroscopy : Stretching bands for C=O (~1670 cm⁻¹) and NH (~3220 cm⁻¹) validate the amide bond.

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) with dihedral angles between aromatic rings (e.g., 33.32°) provide 3D structural confirmation .

Q. What in vitro assays are used to evaluate biological activity, and how is potency quantified?

- Enzyme inhibition : IC50 values against targets like ribonucleotide reductase (RNR) or urease are determined via spectrophotometric assays (e.g., Shimadzu UV-1800).

- Antimicrobial activity : Minimum inhibitory concentration (MIC) is measured against bacterial/fungal strains using microplate readers (e.g., OPTI Max).

- Free radical scavenging : DPPH assays quantify antioxidant potential (e.g., 55.62% scavenging at 100 μg/mL vs. 94.90% for vitamin C) .

Advanced Research Questions

Q. How do electronic structure and surface properties influence biological interactions?

DFT calculations and Hirshfeld surface analysis reveal electron-deficient regions (e.g., chloro-substituted benzene rings) that enhance binding to electron-rich enzyme active sites. The planar arrangement of aromatic rings (dihedral angle <40°) facilitates π-π stacking with hydrophobic pockets, while thiourea derivatives show increased acidity (NH proton pKa ~8–10) for stronger hydrogen bonding .

Q. How can contradictions in biological data be resolved (e.g., divergent EC50 values)?

Discrepancies often arise from structural misassignment. For example, replacing an amide with a sulfonamide group (as corrected in ) alters molecular weight (421 vs. 385 g/mol) and binding affinity. Validating purity (>95% via HPLC), confirming stereochemistry (e.g., single-crystal XRD), and re-testing under standardized conditions (e.g., fixed pH and temperature) are essential .

Q. What computational strategies are employed to predict binding modes?

- Molecular docking (AutoDock Vina or Schrödinger) identifies key interactions (e.g., hydrogen bonds with Ser123 or hydrophobic contacts with Tyr205 in bacterial enzymes).

- MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD <2 Å indicating robust binding .

Q. How do substituent modifications impact pharmacological profiles?

Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability but may reduce solubility. For instance, replacing 3-amino with 3-benzyl groups increases lipophilicity (logP +1.2), improving blood-brain barrier penetration but requiring formulation adjustments (e.g., PEGylation). SAR studies prioritize balancing potency (IC50 <1 μM) and ADMET properties .

Methodological Notes

- Contradictory data : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics).

- Synthetic pitfalls : Monitor reaction progress via TLC to avoid byproducts (e.g., over-chlorination or dimerization).

- Bioactivity validation : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates to ensure statistical significance (p <0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.